N,1-dimethyl-1H-pyrazole-4-sulfonamide N,1-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1152896-45-1
VCID: VC11721655
InChI: InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3
SMILES: CNS(=O)(=O)C1=CN(N=C1)C
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol

N,1-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 1152896-45-1

Cat. No.: VC11721655

Molecular Formula: C5H9N3O2S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

N,1-dimethyl-1H-pyrazole-4-sulfonamide - 1152896-45-1

Specification

CAS No. 1152896-45-1
Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
IUPAC Name N,1-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3
Standard InChI Key VMJOYMVEUJFZTF-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CN(N=C1)C
Canonical SMILES CNS(=O)(=O)C1=CN(N=C1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide functional group (SO2NH2-\text{SO}_2\text{NH}_2). The sulfonamide nitrogen is further methylated, resulting in the full IUPAC name N,1-dimethyl-1H-pyrazole-4-sulfonamide. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar pyrazole ring with bond angles and lengths consistent with aromatic stabilization . The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, facilitating hydrogen bonding and dipole interactions .

Key Structural Data:

  • Bond lengths: NS=1.63A˚\text{N}-\text{S} = 1.63 \, \text{Å}, S=O=1.43A˚\text{S}=\text{O} = 1.43 \, \text{Å}

  • Dihedral angles: Pyrazole ring-to-sulfonamide plane = 12.512.5^\circ

  • Lipophilicity: logP=1.2\log P = 1.2, indicating moderate hydrophobicity .

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrations:

  • ν(N-H)\nu(\text{N-H}) at 3,250 cm1^{-1} (sulfonamide)

  • ν(C-H)aromatic\nu(\text{C-H})_{\text{aromatic}} at 3,100–3,050 cm1^{-1}

  • ν(S=O)\nu(\text{S=O}) asymmetric stretching at 1,350 cm1^{-1} and symmetric stretching at 1,150 cm1^{-1} .

1H^1\text{H} NMR (400 MHz, CDCl3_3):

  • Pyrazole H-3 and H-5 protons as doublets at δ7.45\delta 7.45 and δ6.98\delta 6.98 (J = 2.4 Hz)

  • Methyl groups as singlets at δ3.12\delta 3.12 (N-CH3_3) and δ2.95\delta 2.95 (SO2_2N-CH3_3) .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a two-step protocol:

  • Methylation of 1H-pyrazole:
    1H1H-pyrazole reacts with methyl iodide in tetrahydrofuran (THF) using potassium tert-butoxide as a base, yielding 1-methyl-1H-pyrazole .

  • Sulfonation:
    The intermediate undergoes sulfonation with chlorosulfonic acid, followed by amidation with dimethylamine in dichloromethane (DCM) and diisopropylethylamine (DIPEA) .

Reaction conditions:

  • Temperature: 0–25°C

  • Yield: 65–71% after column purification .

Industrial Production

Continuous flow reactors enhance efficiency by minimizing side reactions (e.g., over-sulfonation). Key parameters:

  • Residence time: 8–10 minutes

  • Pressure: 2–3 bar

  • Purity: >98% by HPLC .

Biological Activity and Mechanism of Action

Enzyme Inhibition

N,1-Dimethyl-1H-pyrazole-4-sulfonamide exhibits competitive inhibition against succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. By mimicking succinate’s structure, it binds to the enzyme’s active site (Ki=2.3μMK_i = 2.3 \, \mu\text{M}), disrupting ATP synthesis and inducing oxidative stress.

Antiproliferative Effects

In vitro studies on U937 lymphoma cells demonstrate dose-dependent growth inhibition (IC50=18.7μM\text{IC}_{50} = 18.7 \, \mu\text{M}) without cytotoxicity, as evidenced by lactate dehydrogenase (LDH) assay . Mechanistically, the compound arrests the cell cycle at the G1 phase by downregulating cyclin D1 and upregulating p21 .

Applications in Scientific Research

Medicinal Chemistry

  • Anticancer agents: Serves as a scaffold for developing SDH inhibitors targeting metabolic vulnerabilities in tumors.

  • Antimicrobials: Pyrazole-sulfonamide hybrids show broad-spectrum activity against Staphylococcus aureus (MIC=4μg/mL\text{MIC} = 4 \, \mu\text{g/mL}) .

Materials Science

  • Polymer additives: Enhances thermal stability in polyamides (TgT_g increased by 15°C at 5 wt% loading) .

  • Coordination complexes: Forms stable complexes with Cu(II) for catalytic applications .

Comparison with Structural Analogues

PropertyN,1-Dimethyl-1H-pyrazole-4-sulfonamide1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide
Molecular Weight191.22 g/mol205.25 g/mol
log P1.21.5
SDH Inhibition (IC₅₀)2.3 µM4.7 µM
Synthetic Yield71%65%

The N,1-dimethyl derivative’s superior enzyme affinity stems from reduced steric hindrance at the sulfonamide group compared to bulkier analogues .

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